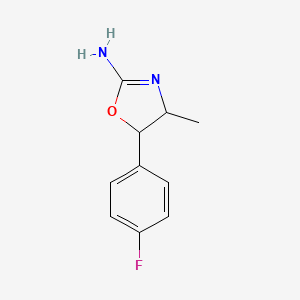

4'-Fluoro-4-methylaminorex

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-9(14-10(12)13-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKYWISHPDEDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336900 | |

| Record name | 4'-Fluoro-4-methylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-64-1 | |

| Record name | p-Fluoro-4-methylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-4-methylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-FLUORO-4-METHYLAMINOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMW9X4B373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluoro-4-methylaminorex: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class of compounds. As a derivative of aminorex and 4-methylaminorex (B1203063), it has emerged as a novel psychoactive substance, prompting significant interest within the forensic and pharmacological sciences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its presumed pharmacological profile by examining data from closely related analogs, offering insights into its potential mechanism of action as a monoamine transporter modulator. Detailed experimental protocols for key assays and illustrative diagrams of its chemical structure, synthesis, and proposed signaling pathway are included to facilitate further research and understanding.

Chemical Identity and Physicochemical Properties

This compound is characterized by a core oxazoline (B21484) ring structure with a methyl group at the 4-position and a 4-fluorophenyl group at the 5-position.[1] The presence of two chiral centers at the C4 and C5 positions of the oxazoline ring gives rise to four possible stereoisomers, existing as two diastereomeric pairs: (±)-cis and (±)-trans.[2] The "cis" and "trans" nomenclature refers to the relative orientation of the methyl and 4-fluorophenyl groups on the oxazoline ring.[2] Analytical studies of commercially available samples have indicated that they are often a racemic mixture of the trans diastereomers.[1]

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | [3] |

| Synonyms | 4F-MAR, p-Fluoro-4-methylaminorex, 4-FPO | [3][4] |

| CAS Number | 1364933-64-1 | [2][3] |

| Molecular Formula | C₁₀H₁₁FN₂O | [2][3] |

| Molecular Weight | 194.21 g/mol | [2][5][6] |

| Appearance | Powder | [7] |

| InChIKey | UYKYWISHPDEDRQ-UHFFFAOYSA-N | [2][3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound has been documented through several routes, primarily starting from para-fluorobenzaldehyde or para-fluoro-norephedrine.[2][8][9] A common method involves the reaction of a 2-amino-1-(4-fluorophenyl)propan-1-ol (B1519439) precursor with a cyanating agent like potassium cyanate (B1221674) or cyanogen (B1215507) bromide to form the oxazoline ring.[2][5] The stereochemistry of the final product is dependent on the stereochemistry of the starting materials.[2]

Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of this compound. High-resolution mass spectrometry (HRMS) is used to confirm its molecular formula, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its chemical structure, including the stereochemistry.[1][10][11] Gas chromatography-mass spectrometry (GC-MS) is also widely employed, with the resulting fragmentation pattern serving as a fingerprint for identification in forensic analysis.[3]

Presumed Pharmacological Profile

Direct and comprehensive pharmacological data for this compound is limited in the scientific literature. However, its mechanism of action is presumed to be similar to that of its parent compounds, aminorex and 4-methylaminorex, which act as releasing agents and/or reuptake inhibitors at monoamine transporters.[5][12] By examining the in vitro pharmacology of closely related analogs, such as 4-methylaminorex (4-MAR) and 4,4'-dimethylaminorex (B145552) (4,4'-DMAR), the potential effects of 4F-MAR can be inferred.

These compounds are known to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[13][14][15] The potency and selectivity for these transporters vary among the different analogs. For instance, 4,4'-DMAR is a potent inhibitor of all three monoamine transporters, whereas 4-MAR shows a preference for the norepinephrine and dopamine transporters.[13][14][15] It is plausible that the fluorine substitution in 4F-MAR modulates its potency and selectivity at these transporters.

The tables below summarize the in vitro pharmacological data for key aminorex analogs.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM) of Aminorex Analogs

Data from in vitro inhibition assays using transporter-transfected HEK 293 cells.[13][15]

| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) |

| 4-methylaminorex (4-MAR) | 7.2 | - | 7.2 |

| 4,4'-dimethylaminorex (4,4'-DMAR) | < 1000 | < 1000 | < 1000 |

| d-amphetamine | - | - | - |

| MDMA | - | - | - |

A lower IC₅₀ value indicates a higher potency of inhibition.

Table 2: Monoamine Releaser Potency (EC₅₀, nM) of (±)-cis-4,4'-DMAR and Reference Compounds

Data from in vitro release assays using rat brain synaptosomes.[16]

| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| d-amphetamine | 24.6 ± 2.9 | 13.1 ± 1.4 | 3677 ± 204 |

| Aminorex | 49.4 ± 11.2 | 26.4 ± 3.1 | 193 ± 27 |

| (±)-cis-4-MAR | 31.1 ± 7.2 | 70.7 ± 11.8 | 1288 ± 214 |

A lower EC₅₀ value indicates a higher potency as a releasing agent.

Table 3: Receptor Binding Affinity (Kᵢ, nM) of Aminorex Analogs

Data from in vitro receptor binding assays.[2][13][14]

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |

| 4,4'-DMAR | 5-HT₂ₐ | >10,000 |

| 4-MAR & 4,4'-DMAR | Various Monoamine Receptors | >2,000 |

A higher Kᵢ value indicates lower binding affinity.

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Pathway

Caption: A representative synthetic pathway for this compound.

Proposed Signaling Pathway

Caption: A generalized signaling pathway for a monoamine releasing agent like 4F-MAR.

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay (HEK293 Cells)

This protocol outlines a radiolabeled uptake inhibition assay using Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic (e.g., G418)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Test compound (this compound) and reference inhibitors

-

96-well cell culture plates

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture the transfected HEK293 cells in DMEM at 37°C and 5% CO₂. Seed the cells into 96-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.

-

Assay: a. Wash the confluent cell monolayers with pre-warmed KRH buffer. b. Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C. Include wells with buffer only for total uptake and wells with a high concentration of a known selective inhibitor for non-specific uptake. c. Initiate the uptake by adding the radiolabeled substrate to each well. d. Incubate for a short period (e.g., 1-5 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Detection: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration. c. Determine the IC₅₀ value using non-linear regression analysis.

Monoamine Release Assay (Rat Brain Synaptosomes)

This protocol describes a method to measure the release of preloaded radiolabeled monoamines from isolated nerve terminals (synaptosomes) from rat brain tissue.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)

-

Sucrose (B13894) homogenization buffer

-

Percoll or sucrose gradients for purification

-

Krebs-Ringer buffer (KRH)

-

Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Test compound (this compound) and reference releasing agents (e.g., d-amphetamine)

-

Superfusion apparatus or multi-well plates

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: a. Homogenize fresh rat brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate to remove nuclei and cellular debris. c. Purify the synaptosomes from the supernatant using a Percoll or sucrose density gradient centrifugation. d. Resuspend the purified synaptosome pellet in KRH buffer.

-

Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine at 37°C to allow for uptake into the nerve terminals.

-

Release Assay (Superfusion Method): a. Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with KRH buffer to establish a stable baseline of radioactivity. b. Switch to a buffer containing the test compound or reference releasing agent at various concentrations. c. Collect fractions of the superfusate over time.

-

Detection: a. Add scintillation fluid to the collected fractions and measure the radioactivity. b. At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.

-

Data Analysis: a. Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period. b. Plot the percent release against the logarithm of the test compound concentration. c. Determine the EC₅₀ value (the concentration that elicits 50% of the maximal release) using non-linear regression.

Conclusion

This compound is a halogenated derivative of 4-methylaminorex with a chemical structure and properties that suggest it acts as a central nervous system stimulant. While direct pharmacological data is sparse, evidence from its structural analogs strongly indicates that its primary mechanism of action involves the modulation of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. The provided technical information, including physicochemical properties, synthesis routes, analytical data, and detailed experimental protocols, serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science to further investigate the specific pharmacological and toxicological profile of this emerging psychoactive substance. The continued study of such compounds is essential for understanding their potential effects and for the development of effective analytical and regulatory strategies.

References

- 1. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hek293.com [hek293.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Culture and transfection of HEK293T cells [protocols.io]

- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel application of t-statistics to objectively assess the quality of IC50 fits for P-glycoprotein and other transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 4'-Fluoro-4-methylaminorex (4F-MAR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. As a derivative of aminorex and 4-methylaminorex, it has emerged as a novel psychoactive substance (NPS). This technical guide provides a comprehensive overview of 4F-MAR, focusing on its chemical identity, analytical characterization, and pharmacological profile. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

Chemical and Physical Properties

4F-MAR is characterized by a fluorine atom substituted at the para-position of the phenyl ring of 4-methylaminorex. This substitution influences its physicochemical properties and pharmacological activity.

| Property | Value | Reference |

| CAS Number | 1364933-64-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁FN₂O | [1][2][3][4] |

| Molecular Weight | 194.21 g/mol | [1][3] |

| IUPAC Name | 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine | [3] |

| Purity (typical) | ≥98% (as a mixture of diastereomers) | [4] |

| Appearance | Crystalline solid, Powder | [5] |

Synthesis

The synthesis of 4F-MAR can be achieved through several routes, with the most common starting from para-fluoro-norephedrine.

Synthetic Route from para-Fluoro-norephedrine:

A prevalent method involves the cyclization of para-fluoro-norephedrine with a cyanate (B1221674) source, such as potassium cyanate, in an acidic aqueous solution. The stereochemistry of the final product is dependent on the stereoisomer of the precursor used.[2]

Alternative Synthetic Route from para-Fluorobenzaldehyde:

An alternative, multi-step synthesis begins with para-fluorobenzaldehyde. This route involves the formation of a nitroalcohol intermediate, followed by reduction to an aminoalcohol, reaction with a cyanate to form a carbamyl intermediate, and subsequent acid-catalyzed cyclization to yield the oxazoline (B21484) ring of 4F-MAR.

Analytical Characterization

A variety of analytical techniques are employed for the structural elucidation and quantification of 4F-MAR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural confirmation of 4F-MAR. The presence and position of the fluorine atom can be confirmed by the characteristic spin-spin coupling constants in the ¹³C-NMR spectrum.

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H NMR | δ = 7.30 and δ = 7.06 (equivalent protons on the phenyl ring) |

| ¹³C NMR | ¹JC-F = 245.2 Hz, ²JC-F = 21.3 Hz, ³JC-F = 8.1 Hz |

Note: The provided chemical shifts and coupling constants are from a study and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is used to determine the elemental composition and fragmentation patterns of 4F-MAR.

| Ion Species | m/z (calculated) | m/z (found) | Fragment Ions (ESI-CID) |

| [M+H]⁺ | 195.0934 | 195.0929 | m/z 152.0870 (loss of CONH), m/z 135.0606 (loss of NH₃), m/z 115.0546 (loss of NH₃ and HF) |

Chiral Separation

Due to the presence of two chiral centers, 4F-MAR exists as two diastereomeric pairs of enantiomers (cis and trans). Chiral High-Performance Liquid Chromatography (HPLC) is employed to separate these stereoisomers.

| Parameter | Value |

| Column | Lux i-Amylose-1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 ± 1 °C |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies for key experiments.

General LC-HRMS Analysis Protocol

-

Sample Preparation: Dissolve a known amount of the 4F-MAR sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Dilute to an appropriate concentration for LC-MS analysis.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the analyte using a gradient of mobile phases, typically water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: Introduce the eluent into a high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode. Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ion to obtain characteristic product ions for structural confirmation.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5 mg of the 4F-MAR sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Data Processing: Process the acquired data using appropriate software to obtain chemical shifts, coupling constants, and correlations for structural assignment.

Pharmacological Profile

Mechanism of Action

4F-MAR, like other aminorex analogs, is a monoamine releasing agent.[6][7] It interacts with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. The potency of 4F-MAR at each transporter determines its specific stimulant and psychoactive effects.

Signaling Pathway

The primary mechanism of action of 4F-MAR is the non-exocytotic release of monoamines from presynaptic neurons. This process is mediated by its interaction with the respective monoamine transporters. The exact downstream intracellular signaling pathways are not well-elucidated for 4F-MAR specifically, but are generally understood to be a consequence of increased activation of postsynaptic dopamine, norepinephrine, and serotonin receptors.

Caption: Proposed mechanism of action for 4F-MAR.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a 4F-MAR sample.

Caption: A typical experimental workflow for the analysis of 4F-MAR.

Conclusion

4F-MAR is a potent synthetic stimulant with a mechanism of action centered on the release of monoamine neurotransmitters. Its chemical and pharmacological properties are of significant interest to the scientific and drug development communities. The analytical methods described herein provide a foundation for the accurate identification and characterization of this compound. Further research is required to fully elucidate its specific downstream signaling pathways and toxicological profile.

Disclaimer: 4F-MAR is a research chemical and is not intended for human consumption. The information provided in this document is for educational and research purposes only.

References

- 1. Buy 4-Fluoro-4-methylaminorex | 1364933-64-1 [smolecule.com]

- 2. This compound | 1364933-64-1 | Benchchem [benchchem.com]

- 3. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of para-fluoro-(4-methylaminorex) , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DARK Classics in Chemical Neuroscience: Aminorex Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminorex analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Context of Aminorex and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminorex, a synthetic psychoactive substance, and its derivatives represent a compelling case study in drug discovery, pharmacology, and the unforeseen consequences of pharmaceutical development. Initially introduced as an anorectic agent, aminorex was withdrawn from the market due to severe adverse effects, most notably pulmonary hypertension. This technical guide provides a comprehensive historical and pharmacological overview of aminorex and its key derivatives, intended to serve as a resource for researchers, scientists, and professionals in drug development. The document details the historical context of their emergence, quantitative pharmacological data, experimental protocols for their study, and the signaling pathways implicated in their physiological and pathological effects.

Historical Context

Discovery and Initial Promise of Aminorex

Aminorex (2-amino-5-phenyl-2-oxazoline) was first synthesized in 1962 by McNeil Laboratories.[1] Early preclinical studies in rats revealed its potent appetite-suppressant effects, approximately 2.5 times more potent than D-amphetamine sulfate.[1] This discovery led to its introduction as a prescription anorectic drug in Germany, Switzerland, and Austria in 1965 under brand names such as Menocil and Apiquel.[1] The drug was initially seen as a promising alternative to amphetamine-based appetite suppressants, which were known for their stimulant properties and abuse potential.[2]

The Emergence of Pulmonary Hypertension and Withdrawal

Beginning in 1967, an epidemic of chronic pulmonary hypertension was observed in the countries where aminorex was marketed.[3] Epidemiological studies established a strong correlation between the use of aminorex and the development of this often-fatal condition, with an estimated 0.2% of patients taking the drug being affected.[1] This led to the withdrawal of aminorex from the market in 1972.[1] The mechanism was identified as chronic precapillary vascular obstruction due to plexogenic pulmonary arteriopathy.[3]

The Rise of Aminorex Derivatives as "Designer Drugs"

Following the withdrawal of aminorex, a number of its structural analogues began to appear on the illicit drug market as "designer drugs." The most notable of these is 4-methylaminorex (B1203063) (4-MAR), also known as "U4Euh" or "ICE," which emerged in the late 1980s.[4] 4-MAR possesses potent stimulant effects, comparable to methamphetamine, but with a longer duration of action.[1] More recently, other derivatives such as 4,4'-dimethylaminorex (B145552) (4,4'-DMAR) have also been identified as new psychoactive substances.[4] These compounds share pharmacological similarities with aminorex and amphetamines, primarily acting as monoamine releasing agents.[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of aminorex and its key derivatives. This data is crucial for understanding their structure-activity relationships and potential for therapeutic or adverse effects.

Table 1: Potency of Aminorex and Derivatives as Monoamine Releasing Agents (EC50 in nM)

| Compound | Norepinephrine (NE) Release | Dopamine (B1211576) (DA) Release | Serotonin (B10506) (5-HT) Release | Reference |

| Aminorex | 26.4 | 49.4 | 193 | [6] |

| (±)-cis-4-Methylaminorex | - | - | - | - |

| (±)-cis-4,4'-Dimethylaminorex | 26.9 ± 5.9 | 8.6 ± 1.1 | 18.5 ± 2.8 | [7] |

| d-Amphetamine | - | - | - | - |

Lower EC50 values indicate higher potency.

Table 2: Monoamine Transporter Inhibition by Aminorex Derivatives (IC50 in µM)

| Compound | NET Inhibition | DAT Inhibition | SERT Inhibition | Reference |

| Aminorex | 0.33 ± 1.07 | 0.855 ± 1.20 | 18.39 ± 1.12 | [3] |

| 4-Methylaminorex (4-MAR) | - | - | - | [8] |

| 4,4'-Dimethylaminorex (4,4'-DMAR) | < 1 | < 1 | < 1 | [8][9] |

| 3,4-Dimethylaminorex (3,4-DMAR) | Weakly active | No relevant activity | No relevant activity | [8] |

Lower IC50 values indicate higher inhibitory potency.

Table 3: Receptor Binding Affinities of Aminorex Derivatives (Ki in µM)

| Compound | 5-HT2A Receptor | 5-HT2C Receptor | α2A Receptor | Reference |

| 4-Methylaminorex (4-MAR) | > 2 | 9.2 | 2.1 | [10] |

| 4,4'-Dimethylaminorex (4,4'-DMAR) | 8.9 | > 2 | > 2 | [10] |

| 3,4-Dimethylaminorex (3,4-DMAR) | > 2 | > 2 | > 2 | [10] |

Higher Ki values indicate lower binding affinity.

Table 4: Toxicological Data

| Compound | Test Species | Route of Administration | LD50 | Reference |

| 4-Methylaminorex | Mouse | Oral (p.o.) | 17 mg/kg | [11] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aminorex and its derivatives.

Synthesis of Aminorex and 4-Methylaminorex

3.1.1. Synthesis of Aminorex

The racemic synthesis of aminorex involves the addition and cyclization reaction of 2-amino-1-phenylethanol (B123470) with cyanogen (B1215507) bromide.[6]

-

Materials: 2-amino-1-phenylethanol, cyanogen bromide, suitable solvent (e.g., diethyl ether).

-

Procedure:

-

Dissolve 2-amino-1-phenylethanol in the chosen solvent.

-

Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture for a specified period to allow for the cyclization to complete.

-

The product, aminorex, can be isolated by filtration if it precipitates, or by extraction and subsequent purification (e.g., recrystallization or chromatography).

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

-

3.1.2. Synthesis of (±)-cis-4-Methylaminorex

The synthesis of the (±)-cis isomers of 4-methylaminorex is typically achieved by the cyclization of dl-phenylpropanolamine with cyanogen bromide.[1]

-

Materials: dl-phenylpropanolamine, cyanogen bromide (or sodium cyanide and bromine to generate it in situ), suitable solvent (e.g., diethyl ether).

-

Procedure:

-

Dissolve dl-phenylpropanolamine in the solvent.

-

Add a solution of cyanogen bromide to the reaction mixture.

-

Stir the mixture at room temperature for several hours.

-

The resulting product, (±)-cis-4-methylaminorex, can be isolated and purified as described for aminorex.

-

An alternative, multi-step synthesis involves reacting dl-phenylpropanolamine with sodium or potassium cyanate (B1221674) to form an intermediate, which is then cyclized by treatment with concentrated hydrochloric acid.[1]

In Vitro Monoamine Transporter Assays

3.2.1. Radioligand Binding Assay

This assay determines the affinity of a compound for a specific monoamine transporter.[12][13][14]

-

Materials: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells), a radiolabeled ligand specific for the transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), unlabeled test compound (aminorex or derivative), assay buffer, glass fiber filters, scintillation fluid, and a scintillation counter.

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

-

3.2.2. Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to block the uptake of a monoamine neurotransmitter into cells or synaptosomes.[15][16]

-

Materials: Cells expressing the transporter of interest or rat brain synaptosomes, a radiolabeled monoamine (e.g., [3H]5-HT, [3H]NE, [3H]DA), test compound, appropriate buffer (e.g., Krebs-Ringer-HEPES buffer), and a scintillation counter.

-

Procedure:

-

Pre-incubate the cells or synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled monoamine.

-

Incubate for a short period at 37°C.

-

Terminate uptake by rapid filtration or by adding an ice-cold stop buffer followed by centrifugation.

-

Wash the cells or synaptosomes to remove extracellular radiolabel.

-

Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value for uptake inhibition.

-

Monoamine Release Assay

This assay quantifies the ability of a compound to induce the release of monoamines from pre-loaded cells or synaptosomes.[17][18][19]

-

Materials: Rat brain synaptosomes, radiolabeled monoamine, test compound, superfusion apparatus or multi-well plates, and a scintillation counter.

-

Procedure:

-

Prepare synaptosomes from the appropriate brain region (e.g., striatum for dopamine).[20]

-

Load the synaptosomes with a radiolabeled monoamine.

-

Wash the synaptosomes to remove excess radiolabel.

-

Resuspend the synaptosomes in buffer and add varying concentrations of the test compound.

-

Incubate for a defined period.

-

Separate the synaptosomes from the supernatant (containing the released monoamine) by filtration or centrifugation.

-

Measure the radioactivity in the supernatant and in the synaptosomal pellet.

-

Calculate the percentage of monoamine release and determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aminorex-Induced Pulmonary Hypertension

The development of pulmonary hypertension induced by aminorex and its derivatives is strongly linked to the "serotonin hypothesis."[21][22][23] This hypothesis posits that these drugs disrupt normal serotonin signaling in the pulmonary vasculature, leading to smooth muscle cell proliferation and vasoconstriction. The key molecular players in this pathway are the serotonin transporter (SERT) and the 5-HT1B and 5-HT2B receptors.[21][22]

Caption: Signaling pathway of aminorex-induced pulmonary hypertension.

Experimental Workflow for Assessing Anorectic Effects in Rats

The anorectic effects of aminorex and its derivatives can be evaluated in rodent models by measuring changes in food intake and body weight.

Caption: Experimental workflow for assessing anorectic effects in rats.

Experimental Workflow for Monoamine Release Assay

This workflow outlines the key steps for measuring monoamine release from isolated nerve terminals (synaptosomes).

Caption: Experimental workflow for monoamine release assay.

Conclusion

The history of aminorex and its derivatives serves as a critical lesson in drug development, highlighting the importance of thorough preclinical and post-market safety evaluations. While initially promising as anorectics, their association with severe pulmonary hypertension led to their withdrawal and the subsequent emergence of clandestine analogues. The quantitative pharmacological data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action, structure-activity relationships, and potential toxicities of this class of compounds. Understanding the signaling pathways involved in their adverse effects is paramount for the development of safer therapeutic agents and for mitigating the public health risks posed by their illicit use.

References

- 1. 4-Methylaminorex - Wikipedia [en.wikipedia.org]

- 2. Aminorex analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminorex, a metabolite of the cocaine adulterant levamisole, exerts amphetamine like actions at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DARK Classics in Chemical Neuroscience: Aminorex Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aminorex - Wikipedia [en.wikipedia.org]

- 7. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or 'Serotoni') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. 4-Methyl-aminorex [chemeurope.com]

- 12. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 13. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. benchchem.com [benchchem.com]

- 18. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Video: A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]

- 20. Isolation of monoaminergic synaptosomes from rat brain by immunomagnetophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The serotonin hypothesis of pulmonary hypertension revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The serotonin hypothesis in pulmonary hypertension revisited: targets for novel therapies (2017 Grover Conference Series) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of the serotonin transporter in pulmonary arterial hypertension | Semantic Scholar [semanticscholar.org]

4'-Fluoro-4-methylaminorex: A Technical Guide to its Nomenclature, Synonyms, and Inferred Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature, synonyms, and analytical characterization of the designer drug 4'-Fluoro-4-methylaminorex (4F-MAR). Due to the limited availability of direct pharmacological data for 4F-MAR, this guide also presents quantitative data and experimental protocols for the closely related and well-characterized analog, (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR), to infer the likely pharmacological profile of 4F-MAR.

Chemical Nomenclature and Synonyms

This compound is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class of compounds.[1] It is a fluorinated analog of 4-methylaminorex (B1203063) (4-MAR).[2] The nomenclature and various synonyms are crucial for accurate identification and literature searching.

Table 1: Nomenclature and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine[3] |

| Common Name | This compound |

| Synonyms | 4F-MAR, 4-FPO, p-Fluoro-4-methylaminorex, para-fluoro-4-methylaminorex[4] |

| CAS Number | 1364933-64-1[3] |

| Molecular Formula | C₁₀H₁₁FN₂O[3] |

| Molecular Weight | 194.21 g/mol [1] |

| InChI Key | UYKYWISHPDEDRQ-UHFFFAOYSA-N[5] |

The following diagram illustrates the hierarchical and synonymous relationships of the nomenclature for this compound.

Inferred Pharmacology: Monoamine Transporter Activity

The following table summarizes the in vitro monoamine releasing potency of the closely related analog, (±)-cis-4,4'-DMAR, as well as other reference compounds, from studies using rat brain synaptosomes.[8] This data provides a reasonable estimate of the expected potency and selectivity profile of 4F-MAR.

Table 2: Monoamine Releaser Potency (EC₅₀, nM) of (±)-cis-4,4'-DMAR and Reference Compounds

| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| d-amphetamine | 24.6 ± 2.9 | 13.1 ± 1.4 | 3677 ± 204 |

| Aminorex | 49.4 ± 11.2 | 26.4 ± 3.1 | 193 ± 27 |

| (±)-cis-4-MAR | 31.1 ± 7.2 | 70.7 ± 11.8 | 1288 ± 214 |

| Data from in vitro release assays using rat brain synaptosomes.[8] |

The potent activity of (±)-cis-4,4'-DMAR at all three monoamine transporters suggests that 4F-MAR is also likely a potent, non-selective monoamine releaser.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a para-fluoronorephedrine precursor.[1][5]

Protocol:

-

Starting Material: para-fluoro-norephedrine is dissolved in water.

-

Acidification: The solution is titrated with hydrochloric acid until weakly acidic.

-

Cyclization: Potassium cyanate (B1221674) is added to the solution, initiating a cyclization reaction to form this compound.

-

Isolation and Purification: The product can be isolated through extraction and purified using chromatographic techniques.[1]

An alternative synthesis starting from para-fluorobenzaldehyde has also been described.[9]

In Vitro Monoamine Release Assay (as applied to aminorex analogs)

The following is a detailed protocol for determining the monoamine releasing activity of compounds, as has been applied to aminorex derivatives.[8]

Protocol:

-

Synaptosome Preparation: Crude synaptosomes are prepared from the brains of male Sprague-Dawley rats. Brain tissue is homogenized in ice-cold 0.32 M sucrose (B13894) and centrifuged. The resulting pellet is resuspended to yield the synaptosomal preparation.

-

Radiolabeling: Synaptosomes are incubated with [³H]dopamine, [³H]norepinephrine, or [³H]serotonin to label the respective monoamine transporters.

-

Drug Incubation: The radiolabeled synaptosomes are incubated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.

-

Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated, and EC₅₀ values (the concentration of drug that elicits 50% of the maximal response) are calculated to determine the potency of the compound as a monoamine releaser.

Analytical Characterization

The definitive identification of this compound in seized materials or for research purposes relies on a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the position of the fluorine atom and methyl group.[2][10]

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique provides accurate mass measurements for molecular formula confirmation and fragmentation analysis to further support structural identification.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): As this compound has two stereogenic centers, chiral HPLC can be used to separate the different stereoisomers.[2]

The following diagram illustrates a typical analytical workflow for the identification and characterization of this compound.

Conclusion

This compound is a designer stimulant with a well-defined chemical identity. While direct pharmacological data is scarce, the available information on closely related analogs strongly suggests that it functions as a potent, non-selective monoamine releasing agent. The synthesis and analytical characterization methods for this compound are well-established, providing a solid foundation for further research into its specific pharmacological and toxicological properties. This guide serves as a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and forensic science who are investigating this and other emerging psychoactive substances.

References

- 1. Buy 4-Fluoro-4-methylaminorex | 1364933-64-1 [smolecule.com]

- 2. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H11FN2O | CID 134080816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 1364933-64-1 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DARK Classics in Chemical Neuroscience: Aminorex Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of para-fluoro-(4-methylaminorex) , Hive Methods Discourse [chemistry.mdma.ch]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomerism of 4'-Fluoro-4-methylaminorex

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. The presence of two stereogenic centers in its structure gives rise to four distinct stereoisomers, grouped into two diastereomeric pairs: (±)-cis and (±)-trans. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, separation, and characterization of these isomers. While direct comparative pharmacological data for the specific isomers of 4F-MAR is limited in current literature, this document presents quantitative data from closely related analogs, such as 4-methylaminorex (B1203063) (4-MAR) and 4,4'-dimethylaminorex (B145552) (4,4'-DMAR), to illustrate the profound impact of stereoisomerism on bioactivity within this class of compounds. Detailed experimental protocols for chiral separation and analytical characterization are provided to support research and forensic applications.

Introduction to Stereoisomerism in 4F-MAR

This compound possesses two chiral centers at the C4 and C5 positions of the oxazoline (B21484) ring. This results in the potential for four stereoisomers: (4R,5S), (4S,5R), (4S,5S), and (4R,5R). These stereoisomers are organized into two pairs of enantiomers which are diastereomers of each other.[1]

The nomenclature cis and trans refers to the relative orientation of the methyl group at C4 and the 4-fluorophenyl group at C5.

-

cis-isomers (4R,5S and 4S,5R): The methyl and 4-fluorophenyl groups are on the same side of the oxazoline ring plane.

-

trans-isomers (4S,5S and 4R,5R): The methyl and 4-fluorophenyl groups are on opposite sides of the ring plane.

Analytical studies of 4F-MAR samples have shown that they are often encountered as a racemic mixture of the trans diastereomeric form.[2] Forensic identification has in some cases revealed a 10:1 ratio of trans to cis diastereomers.[3] The differentiation between these isomers is critical, as studies on parent compounds demonstrate that stereochemistry dictates pharmacological potency and mechanism of action.[4]

Synthesis and Stereochemical Control

The stereochemical outcome of 4F-MAR synthesis is highly dependent on the stereochemistry of the precursor and the chosen synthetic route. The primary precursor is a substituted phenylpropanolamine derivative, which is cyclized to form the oxazoline ring.[5]

-

Precursor: The synthesis typically begins with para-fluoro-norephedrine. The stereoisomer of the starting material (e.g., erythro- or threo-amino alcohol) is a key determinant of the final product's stereochemistry.[1]

-

Cyclization Agent: The choice of cyclizing agent dictates the stereochemical configuration.

-

Cyanogen Bromide (CNBr): Using the CNBr route, an erythro precursor (e.g., norephedrine) typically yields the cis-isomer.

-

Potassium Cyanate (KOCN): Using the KOCN route, an erythro precursor (e.g., norephedrine) undergoes an inversion of stereochemistry, resulting in the trans-isomer.[6]

-

A common synthetic method involves reacting para-fluoro-norephedrine with potassium cyanate.[3][7] The precursor is dissolved in weakly acidic water, and KOCN is added, followed by heating to induce cyclization.[7]

Separation and Analytical Characterization

Distinguishing between the cis and trans diastereomers, and resolving the respective enantiomers, is essential for pharmacological evaluation. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose.

Experimental Protocol: Chiral HPLC-UV Separation

This protocol is adapted from the methodology reported by Seibert et al. (2022) for the characterization of halogenated 4-methylaminorex derivatives.[4]

-

Instrumentation: High-Performance Liquid Chromatography system with UV detection.

-

Column: Lux i-Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)], 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: n-hexane : isopropanol (B130326) : diethylamine (B46881) (DEA) = 90:10:0.1 (v/v/v).

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: 25 ± 1 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 5 µL.

Results: This method successfully separates the two enantiomers of trans-4F-MAR, which typically appear as a 1:1 racemic mixture.[4]

Experimental Protocol: Analytical Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the trans or cis configuration by comparing chemical shift values. For the parent compound 4-MAR, it has been established that specific proton and carbon shifts for positions C-4, C-5, and the C-4 methyl group can distinguish between diastereomers. In trans isomers, the phenyl and methyl groups are on opposite faces of the heterocycle.[2] This methodology was applied to confirm the trans configuration of 4F-MAR samples purchased online.[2]

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Experiments: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are recorded for full structural assignment.[2]

B. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is used to confirm the molecular formula and study fragmentation patterns.

-

Ionization Mode: HESI positive ion mode.

-

Analysis: The protonated molecule [M+H]⁺ is detected. For 4F-MAR, the expected m/z is 195.0926 for the molecular formula C₁₀H₁₂FN₂O⁺.[3]

-

Fragmentation: A primary fragment observed in MS/MS corresponds to the loss of a CONH moiety from the cleavage of the oxazoline ring (m/z 152.0870).[2][8]

Pharmacology and Structure-Activity Relationships

Direct quantitative pharmacological data comparing the cis and trans isomers of 4F-MAR are not extensively available in the peer-reviewed literature. However, data from the parent compound, 4-methylaminorex (4-MAR), and the potent analog 4,4'-DMAR, provide critical insight into the expected stereoselectivity. These compounds act as monoamine transporter releasing agents and/or uptake inhibitors.

Quantitative Data from Related Compounds

The following tables summarize the monoamine transporter activity for the stereoisomers of 4-MAR and 4,4'-DMAR. This data illustrates that stereochemistry significantly impacts potency and selectivity at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

Table 1: Stimulus Properties of 4-Methylaminorex (4-MAR) Stereoisomers in Rats (Data illustrates potency in substituting for an S(+)-amphetamine stimulus)

| Stereoisomer | Potency Rank | ED₅₀ (mg/kg) |

| trans-(4S,5S) | 1 | 0.25[9] |

| cis-(4S,5R) | 2 | 1.2[9] |

| cis-(4R,5S) | 2 | 1.5[9] |

| trans-(4R,5R) | 3 | >3.0[9] |

Table 2: Monoamine Releaser Potency (EC₅₀, nM) of 4,4'-DMAR Isomers in Rat Brain Synaptosomes (Lower values indicate higher potency)

| Isomer / Compound | DAT (EC₅₀, nM) | NET (EC₅₀, nM) | SERT (EC₅₀, nM) |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1[10][11] | 26.9 ± 5.9[10][11] | 18.5 ± 2.8[10][11] |

| (±)-trans-4,4'-DMAR | 10.2 ± 1.2¹ | 11.8 ± 2.0¹ | Partial Releaser¹ |

¹Data for trans-DMAR from a study on MDMAR, presented for comparison.[12]

The data clearly show that for 4-MAR, the trans-(4S,5S) isomer is the most potent stimulant.[9] For 4,4'-DMAR, the cis isomer is a highly potent and non-selective releaser at all three monoamine transporters, whereas the trans isomer displays different activity, acting as a partial releaser or uptake blocker at SERT.[1][12][13]

Predicted Signaling Pathway

Based on the pharmacology of its parent analogs, 4F-MAR isomers are expected to act as substrate-type releasers at monoamine transporters. The binding of the drug to the transporter induces a conformational change, leading to reverse transport and the release of neurotransmitters (dopamine, norepinephrine, serotonin) from the presynaptic neuron into the synaptic cleft. This increase in synaptic neurotransmitter concentration is responsible for the compound's stimulant effects. The relative potency at each transporter is dictated by the specific stereoisomer.

Conclusion

The stereochemistry of this compound is a critical determinant of its potential biological activity. While samples encountered are often predominantly the trans diastereomer, the synthesis of stereochemically pure isomers is feasible through careful selection of precursors and reaction pathways. Robust analytical methods, particularly chiral HPLC, are essential for the separation and identification of each isomer. Although specific pharmacological data for 4F-MAR isomers is pending, extensive research on its close analogs confirms that the cis and trans forms possess distinct pharmacological profiles. The trans isomer of the parent compound 4-MAR is most potent, while the cis isomer of 4,4'-DMAR is a powerful non-selective monoamine releaser. This underscores the necessity for complete stereochemical characterization in any toxicological or pharmacological investigation of 4F-MAR to ensure accurate interpretation of its effects. Further research is required to elucidate the specific receptor binding affinities and functional activities of the four individual stereoisomers of this compound.

References

- 1. Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3′,4′-methylenedioxy-4-methylaminorex (MDMAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 4-Fluoro-4-methylaminorex | 1364933-64-1 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 1364933-64-1 | Benchchem [benchchem.com]

- 6. 4-Methylaminorex - Wikipedia [en.wikipedia.org]

- 7. Synthesis of para-fluoro-(4-methylaminorex) , Hive Methods Discourse [chemistry.mdma.ch]

- 8. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulus properties of a new designer drug: 4-methylaminorex ("U4Euh") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]

- 11. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.thea.ie [research.thea.ie]

- 13. Genotoxicological Characterization of (±)cis-4,4′-DMAR and (±)trans-4,4′-DMAR and Their Association - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 4'-Fluoro-4-methylaminorex (4F-MAR): An In-Depth Technical Guide

Executive Summary

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class. As a fluorinated analog of 4-methylaminorex (B1203063) (4-MAR), its pharmacological profile is of significant interest to researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the known pharmacological properties of 4F-MAR, drawing heavily on data from its structural analogs due to the limited availability of direct research on the title compound. The primary mechanism of action for 4F-MAR is presumed to be the release of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This guide summarizes the available quantitative data for its analogs, details relevant experimental protocols for its characterization, and provides visualizations of its presumed signaling pathway and associated experimental workflows.

Introduction

4F-MAR is a designer drug that emerged in the 2010s, part of a trend of halogenating existing psychoactive compounds.[1] It is a structural derivative of aminorex and 4-methylaminorex, both of which have a history as central nervous system stimulants.[1] The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and pharmacological activity.[1] Anecdotal reports suggest that 4F-MAR has effects comparable to methamphetamine but with a significantly longer duration of action.[2] Due to its recent emergence, a comprehensive pharmacological profile based on direct experimental data is lacking. Therefore, this guide synthesizes information from closely related analogs to provide an inferred profile for 4F-MAR.

Presumed Pharmacological Profile

Based on the pharmacological data of its analogs, 4F-MAR is likely a potent monoamine releasing agent, acting on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] The parent compound, aminorex, and its methylated derivative, 4-MAR, are known releasing agents of all three key monoamines.[2] The para-methylated analog, (±)-cis-4,4'-DMAR, is a particularly potent serotonin releaser.[2]

Monoamine Transporter Activity

The primary mechanism of action of aminorex and its derivatives is to induce reverse transport at monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin.[2] It is highly probable that 4F-MAR shares this mechanism. The relative potency at each transporter will determine its specific stimulant and psychoactive effects.

The following table summarizes the monoamine releasing potencies of aminorex and its close analogs. This data provides a basis for estimating the potential activity of 4F-MAR.

| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) |

| Aminorex | 49.4 ± 11.2 | 26.4 ± 3.1 | 193 ± 27 |

| (±)-cis-4-MAR | 31.1 ± 7.2 | 70.7 ± 11.8 | 1288 ± 214 |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| d-amphetamine | 24.6 ± 2.9 | 13.1 ± 1.4 | 3677 ± 204 |

| Data from in vitro release assays using rat brain synaptosomes.[2] |

Receptor Binding Affinity

Studies on aminorex analogs have generally shown low affinity for monoamine receptors, indicating that direct receptor agonism is not their primary mechanism of action.[2] The following table shows the receptor binding affinity for 4,4'-DMAR.

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) |

| 4,4'-DMAR | 5-HT₂ₐ | >10,000 |

| Data from in vitro receptor binding assays.[2] |

Signaling Pathways and Experimental Workflows

To elucidate the precise pharmacological profile of 4F-MAR, a series of in vitro experiments are necessary. The following diagrams illustrate the presumed signaling pathway of 4F-MAR and the typical experimental workflows for its characterization.

Caption: Presumed signaling pathway of 4F-MAR-induced monoamine release.

Caption: Experimental workflows for radioligand binding and monoamine uptake assays.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of compounds like 4F-MAR.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells are harvested and membranes are prepared by homogenization and centrifugation.

-

Membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (4F-MAR).

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

-

Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are plated in 96-well plates and grown to confluence.

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Henseleit buffer).

-

Cells are pre-incubated with varying concentrations of the test compound (4F-MAR) or a known inhibitor (for determination of non-specific uptake) for a defined period.

-

The uptake reaction is initiated by adding a known concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

The reaction is allowed to proceed for a short, defined time at a controlled temperature.

-

Uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.

Metabolism

The introduction of a fluorine atom to the phenyl ring of 4-MAR is expected to influence its metabolism. Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 (CYP450) enzymes, potentially leading to a longer half-life and duration of action compared to its non-fluorinated counterpart.[1] However, specific metabolic pathways for 4F-MAR have not been elucidated and require further investigation.

Conclusion

While direct quantitative pharmacological data for 4F-MAR is currently unavailable, a comprehensive profile can be inferred from its structural analogs. 4F-MAR is presumed to be a potent monoamine releasing agent, with potential for significant activity at the dopamine, norepinephrine, and serotonin transporters. Its fluorination may enhance its metabolic stability, contributing to a prolonged duration of effects. Further in vitro and in vivo studies are essential to definitively characterize the receptor binding affinities, functional potencies, and metabolic fate of 4F-MAR. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which are crucial for a complete understanding of the pharmacological and toxicological properties of this novel psychoactive substance.

References

Unveiling the Biological Profile of 4'-Fluoro-4-methylaminorex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-4-methylaminorex (4'-F-4-MAR) is a synthetic stimulant and a halogenated analog of 4-methylaminorex (B1203063) (4-MAR), a compound with known psychoactive effects.[1][2][3] As a member of the aminorex family, 4'-F-4-MAR is presumed to exert its primary biological activity through interaction with monoaminergic neurotransmitter systems.[4][5] This technical guide provides a comprehensive overview of the known biological activity of 4'-F-4-MAR, drawing heavily on data from its close structural analogs due to the limited specific research on the fluorinated compound itself. The guide details its presumed mechanism of action, summarizes key quantitative pharmacological data from related compounds, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction

This compound has emerged as a novel psychoactive substance (NPS) with a chemical structure designed to mimic the effects of controlled stimulants.[1][2][3] First detected in Slovenia in 2018, its appearance on the illicit drug market has necessitated a thorough understanding of its pharmacological and toxicological profile.[1][3] The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and potency.[4] This guide synthesizes the available information to provide a foundational understanding of 4'-F-4-MAR for the scientific community.

Presumed Mechanism of Action

The biological activity of 4'-F-4-MAR is thought to be primarily mediated by its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4][5] Like other aminorex derivatives, it is presumed to act as a substrate-type releaser at these transporters.[6][7] This action leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in its stimulant effects.[4][5]

The interaction with these transporters disrupts the normal reuptake of neurotransmitters, leading to prolonged signaling. Some evidence from related compounds also suggests a potential interaction with vesicular monoamine transporter 2 (VMAT2), which would further enhance the cytosolic concentration of monoamines available for release.[6]

Quantitative Pharmacological Data (from Analogs)

Table 1: Monoamine Transporter Inhibition Potencies (IC50, nM)

| Compound | DAT | NET | SERT | Reference |

| (±)-cis-4,4'-DMAR | <1000 | <1000 | <1000 | [8] |

| 4-MAR | <1000 | <1000 | >1000 | [8] |

Lower IC50 values indicate greater potency.

Table 2: Monoamine Releaser Potency (EC50, nM)

| Compound | DAT | NET | SERT | Reference |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | [6][7] |

| Aminorex | 49.4 ± 11.2 | 26.4 ± 3.1 | 193 ± 27 | [6] |

| (±)-cis-4-MAR | 31.1 ± 7.2 | 70.7 ± 11.8 | 1288 ± 214 | [6] |

| d-amphetamine | 24.6 ± 2.9 | 13.1 ± 1.4 | 3677 ± 204 | [6] |

Lower EC50 values indicate greater potency as a releasing agent.

Table 3: Receptor Binding Affinities (Ki, nM)

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| 4,4'-DMAR | 5-HT2A | >10,000 | [6] |

| 4-MAR | Various monoamine receptors | >2000 | [6] |

Higher Ki values indicate lower binding affinity. These results suggest that the primary mechanism of action for these compounds is at the transporter level, rather than direct receptor agonism.[6]

Experimental Protocols (from Analog Studies)

The following are generalized methodologies for key experiments used to characterize the biological activity of aminorex analogs. These protocols can serve as a template for the investigation of 4'-F-4-MAR.

Monoamine Transporter Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the monoamine transporter activity.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Radioligand: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

-

Procedure:

-

Transfected cells are cultured to confluence in appropriate media.

-

Cells are harvested and washed with assay buffer.

-

Cells are incubated with a range of concentrations of the test compound (e.g., 4'-F-4-MAR) and the respective radioligand.

-

Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

After incubation, the reaction is terminated by rapid filtration, and the cells are washed to remove unbound radioligand.

-

The amount of radioactivity taken up by the cells is quantified by liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis.

-

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

-

Tissue Preparation: Rat brain synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

-

Radioligand: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

-

Procedure:

-

Synaptosomes are pre-loaded with the respective radioligand.

-

After washing to remove excess radioligand, the synaptosomes are incubated with various concentrations of the test compound.

-

The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

Basal release is measured in the absence of the test compound, and total release is determined by lysing the synaptosomes.

-

EC50 values for release are calculated.

-

Receptor Binding Assay

This assay determines the affinity of a compound for specific receptors.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from transfected cells or animal brain tissue.

-

Radioligand: A specific radiolabeled antagonist or agonist for the receptor.

-

Procedure:

-

Membranes are incubated with the radioligand and a range of concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified.

-

Ki (inhibitory constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway

The following diagram illustrates the presumed mechanism of action of this compound at a monoaminergic synapse.

Caption: Presumed mechanism of 4'-F-4-MAR at a dopaminergic synapse.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a novel psychoactive substance like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy 4-Fluoro-4-methylaminorex | 1364933-64-1 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 1364933-64-1 | Benchchem [benchchem.com]

- 7. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]

- 8. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-Fluoro-4-methylaminorex (4F-MAR): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Fluoro-4-methylaminorex (4F-MAR), a novel psychoactive substance (NPS) of the 2-amino-5-aryloxazoline class. Since its first detection in Europe in 2018, 4F-MAR has emerged as a significant compound of interest within the forensic and pharmacological sciences. This whitepaper details its chemical structure, analytical characterization, and presumed pharmacological profile based on its structural relationship to parent compounds like 4-methylaminorex (B1203063) (4-MAR) and 4,4'-dimethylaminorex (B145552) (4,4'-DMAR). Due to the novelty of 4F-MAR, publicly available quantitative in-vitro pharmacological data is limited. Therefore, this paper presents comparative data from its analogues to infer its potential activity. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of relevant workflows and biological pathways to support further research and understanding of this emerging stimulant.

Introduction and Emergence

4-Fluoro-4-methylaminorex (also known as 4F-4-MAR or pF-4-methylaminorex) is a synthetic stimulant that has recently appeared on the illicit drug market.[1][2] It belongs to a class of substances derived from aminorex, a compound originally developed as an anorectic agent in the 1960s.[1] The parent compound of this series, 4-methylaminorex (4-MAR), gained notoriety as a potent and long-lasting psychostimulant.[1][2]

The emergence of 4F-MAR is characteristic of the trend in NPS development, where the structure of a controlled substance is modified to create a legal or quasi-legal alternative with similar effects.[1] In the case of 4F-MAR, a fluorine atom has been added to the para-position of the phenyl ring of the 4-MAR structure. This halogenation is a common modification in designer drugs, often intended to alter the pharmacological profile, potency, or metabolic stability of the parent compound.[1]

The first official detection of 4F-MAR was reported in Slovenia in 2018.[1][2][3] Subsequent characterizations have confirmed its structure and presence in samples acquired from online vendors and anonymous users.[4][5] Its legal status varies by jurisdiction; for instance, it was made an illegal substance in Italy in March 2020.[3]

Chemical Properties and Stereochemistry

4F-MAR is a substituted 2-amino-5-aryloxazoline with the chemical formula C10H11FN2O and a molar mass of 194.209 g·mol−1.[3] A key structural feature is the presence of two stereogenic centers at the C4 and C5 positions of the oxazoline (B21484) ring. This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: (±)-cis and (±)-trans.[6]

Analytical studies of seized and purchased samples have predominantly identified the (±)-trans diastereomer.[1][2] This suggests that the common synthesis routes employed result in this particular spatial arrangement of the methyl group at C4 and the 4-fluorophenyl group at C5. The differentiation between stereoisomers is critical, as pharmacological activity can vary significantly between them, as has been observed with the parent compound, 4-MAR.[2]

Analytical Characterization and Data